
1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Descripción general
Descripción
“1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 158577-01-6 . It has a molecular weight of 231.25 and its IUPAC name is 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13NO3/c1-8(2)14-11-6-4-3-5-9(11)7-10(12(14)15)13(16)17/h3-8H,1-2H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure .
Chemical Reactions Analysis
The specific chemical reactions involving “1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid” are not detailed in the retrieved papers .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted boiling point of 354.8±41.0 °C and a predicted density of 1.288±0.06 g/cm3 . The compound’s pKa is predicted to be 2.35±0.20 .
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
This compound has been synthesized and evaluated as a potent inhibitor against the acetylcholinesterase enzyme . This enzyme plays a crucial role in Alzheimer’s disease, a worldwide mental disorder manifested with dementia symptoms . The synthesized carboxamides showed a strong potency in inhibiting acetylcholinesterase . For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model . Interestingly, compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil .
Synthesis of Tacrine Analogues
The compound has been used in the synthesis of tacrine analogues . Tacrine, a quinoline derivative, was used to treat Alzheimer’s disease for decades but was discontinued due to its hepatotoxicity side effect . The synthesized 2-oxo-1,2-dihydroquinoline-3-carboxamides have been characterized and evaluated for their biological activity .
Inhibition of Acetylcholinesterase Enzyme
The compound has been used in the synthesis of new 2-oxo-1,2-dihydroquinoline-3-carboxamides, which have shown strong potency in inhibiting the acetylcholinesterase enzyme . This enzyme plays an important role in the hydrolysis of acetylcholine, a process essential for the postsynaptic neuron to restore its function after impulse discontinuity from the presynaptic nerve .
Potential Use in Neurodegenerative Disease Treatment
Given its role in inhibiting the acetylcholinesterase enzyme, the compound could potentially be used in the treatment of other neurodegenerative diseases . These diseases are often characterized by the loss of nerve cells in the brain, leading to various symptoms such as movement problems or cognitive impairments .
Research in Drug Development
The compound’s properties and its role in inhibiting the acetylcholinesterase enzyme make it a valuable subject for research in drug development . Its potential applications in treating neurodegenerative diseases provide a promising avenue for future research .
Chemical Synthesis
The compound can be used in chemical synthesis. Its unique structure and properties make it a useful reagent in the synthesis of various other compounds.
Mecanismo De Acción
Target of Action
The primary target of 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thus terminating synaptic transmission .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft . The increased level of acetylcholine enhances nerve impulse transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is responsible for transmitting nerve impulses. By preventing the breakdown of acetylcholine, the compound prolongs the action of acetylcholine, thereby enhancing cholinergic transmission .
Result of Action
The inhibition of AChE by 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid leads to an increase in acetylcholine levels, enhancing nerve impulse transmission . This can have various effects at the molecular and cellular levels, depending on the specific physiological context. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate symptoms related to cognitive decline .
Safety and Hazards
Propiedades
IUPAC Name |
2-oxo-1-propan-2-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(2)14-11-6-4-3-5-9(11)7-10(12(14)15)13(16)17/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCJNYSXZJNSLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449298 | |
| Record name | 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |
CAS RN |
158577-01-6 | |
| Record name | 1-isopropyl-2-oxo-1,2-dihydro-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivative, as described in the research, interact with its target and what are the downstream effects?
A1: The research highlights a specific derivative of 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, namely {(1S,3R,5R)-8-[(R)-2-hydroxy-3-(methanesulfonylmethylamino)propyl]-8-azabicyclo[3.2.1]oct-3-yl} amide. This compound acts as a 5-HT4 receptor agonist [, ]. Activation of 5-HT4 receptors is known to modulate various signaling pathways in the central nervous system, potentially impacting learning, memory, and overall cognitive function. The research suggests this compound may increase levels of sAPPα [], a protein fragment derived from amyloid precursor protein (APP) processing. Increased sAPPα is associated with neuroprotective effects and improved cognitive function.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


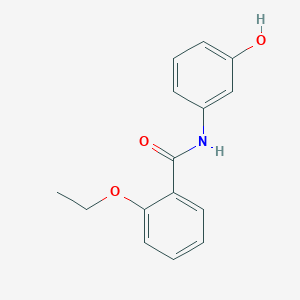
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)
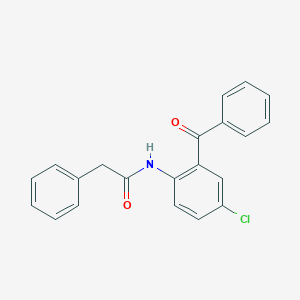
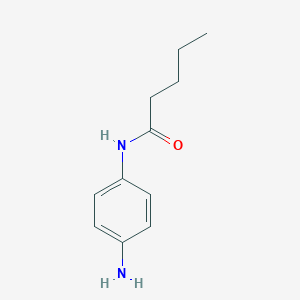

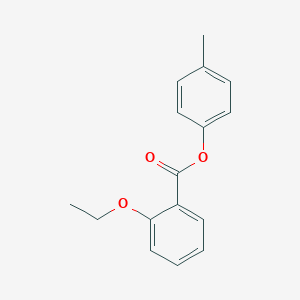
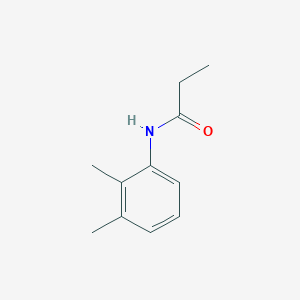

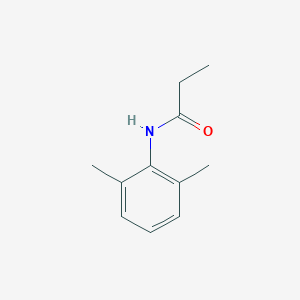
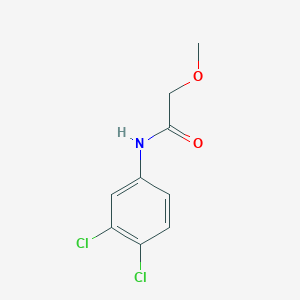

![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)

